Cas no 2167810-80-0 (3-Pyridinecarboxylic acid, 2-amino-4-hydroxy-, methyl ester)

3-Pyridinecarboxylic acid, 2-amino-4-hydroxy-, methyl ester 化学的及び物理的性質
名前と識別子
-
- 3-Pyridinecarboxylic acid, 2-amino-4-hydroxy-, methyl ester
-
- インチ: 1S/C7H8N2O3/c1-12-7(11)5-4(10)2-3-9-6(5)8/h2-3H,1H3,(H3,8,9,10)
- InChIKey: PTGDUUAOJMQPHT-UHFFFAOYSA-N
- ほほえんだ: C1(N)=NC=CC(O)=C1C(OC)=O
3-Pyridinecarboxylic acid, 2-amino-4-hydroxy-, methyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-371059-0.5g |
methyl 2-amino-4-hydroxypyridine-3-carboxylate |
2167810-80-0 | 95.0% | 0.5g |
$1180.0 | 2025-03-18 | |
Enamine | EN300-371059-0.1g |
methyl 2-amino-4-hydroxypyridine-3-carboxylate |
2167810-80-0 | 95.0% | 0.1g |
$1081.0 | 2025-03-18 | |
Enamine | EN300-371059-0.25g |
methyl 2-amino-4-hydroxypyridine-3-carboxylate |
2167810-80-0 | 95.0% | 0.25g |
$1131.0 | 2025-03-18 | |
Enamine | EN300-371059-0.05g |
methyl 2-amino-4-hydroxypyridine-3-carboxylate |
2167810-80-0 | 95.0% | 0.05g |
$1032.0 | 2025-03-18 | |
Enamine | EN300-371059-1.0g |
methyl 2-amino-4-hydroxypyridine-3-carboxylate |
2167810-80-0 | 95.0% | 1.0g |
$1229.0 | 2025-03-18 | |
Enamine | EN300-371059-2.5g |
methyl 2-amino-4-hydroxypyridine-3-carboxylate |
2167810-80-0 | 95.0% | 2.5g |
$2408.0 | 2025-03-18 | |
Enamine | EN300-371059-5.0g |
methyl 2-amino-4-hydroxypyridine-3-carboxylate |
2167810-80-0 | 95.0% | 5.0g |
$3562.0 | 2025-03-18 | |
Enamine | EN300-371059-10.0g |
methyl 2-amino-4-hydroxypyridine-3-carboxylate |
2167810-80-0 | 95.0% | 10.0g |
$5283.0 | 2025-03-18 |
3-Pyridinecarboxylic acid, 2-amino-4-hydroxy-, methyl ester 関連文献
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
3-Pyridinecarboxylic acid, 2-amino-4-hydroxy-, methyl esterに関する追加情報
3-Pyridinecarboxylic Acid, 2-Amino-4-Hydroxy-, Methyl Ester: A Comprehensive Overview
The compound with CAS No. 2167810-80-0, commonly referred to as 3-Pyridinecarboxylic acid, 2-amino-4-hydroxy-, methyl ester, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug discovery and development. The methyl ester derivative of this compound adds functional diversity, making it a valuable compound for further research.
Recent studies have highlighted the importance of pyridine derivatives in medicinal chemistry. The presence of the pyridine ring in this compound provides a rigid structure that can be exploited for various biological interactions. The 2-amino and 4-hydroxy substituents on the pyridine ring contribute to its hydrogen bonding capabilities, which are crucial for molecular recognition and binding affinity. These functional groups also enhance the compound's solubility and bioavailability, making it an attractive candidate for therapeutic applications.
One of the most promising areas of research involving this compound is its potential as a neuroprotective agent. Preclinical studies have demonstrated that 3-Pyridinecarboxylic acid, 2-amino-4-hydroxy-, methyl ester exhibits neuroprotective effects by modulating glutamate signaling pathways and reducing oxidative stress. These findings suggest that the compound could be a lead molecule for developing treatments for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
In addition to its neuroprotective properties, this compound has shown potential in anticancer therapy. Research indicates that the methyl ester derivative can induce apoptosis in cancer cells by targeting specific signaling pathways. The ability of this compound to selectively target cancer cells while sparing normal cells makes it a compelling candidate for further preclinical and clinical evaluation.
The synthesis of 3-Pyridinecarboxylic acid, 2-amino-4-hydroxy-, methyl ester involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The use of transition metal catalysts has enabled researchers to achieve higher yields and better stereocontrol during the synthesis process. This has facilitated large-scale production of the compound for research purposes.
From an analytical standpoint, the characterization of this compound relies on advanced spectroscopic techniques such as NMR, IR, and MS. These methods allow researchers to confirm the purity and structural integrity of the compound. Additionally, computational chemistry tools have been employed to study the electronic properties and molecular interactions of this compound, providing valuable insights into its pharmacokinetics and pharmacodynamics.
Despite its promising potential, further research is needed to fully understand the mechanisms underlying its biological activities. Collaborative efforts between chemists, biologists, and pharmacologists are essential to unlock the full therapeutic potential of 3-Pyridinecarboxylic acid, 2-amino-4-hydroxy-, methyl ester. As research progresses, this compound is expected to play a pivotal role in advancing drug discovery and development.
2167810-80-0 (3-Pyridinecarboxylic acid, 2-amino-4-hydroxy-, methyl ester) 関連製品
- 1269294-34-9(1-(2-Fluorophenyl)-5-(thiophen-2-yl)-1H-pyrazole)
- 1207046-96-5(3-chloro-N-(2-{6-chloro-1,2,4triazolo4,3-bpyridazin-3-yl}ethyl)benzamide)
- 2138178-96-6(5-(4-bromophenyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 1450790-52-9(2-(4-Chlorophenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one)
- 71406-62-7(4-chloro-N,N-diethylpyrimidin-2-amine)
- 1556705-85-1(3-(thiolan-3-yl)methylpyrrolidine)
- 305346-91-2(2-(2-ethylbenzimidazol-1-yl)-N-phenyl-N-propan-2-ylacetamide)
- 110506-36-0(Thiophene-2-carboxylic acid (4-amino-2-methoxy-phenyl)-amide)
- 2270911-67-4(3(2H)-Pyridazinone, 6-chloro-2-methyl-4-phenyl-)
- 1855622-91-1(1-Oxaspiro[4.4]nonane-2-methanamine, 6-methyl-)




